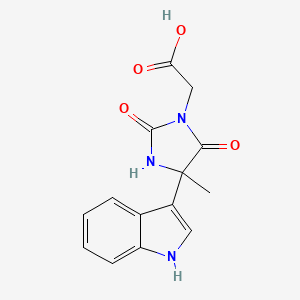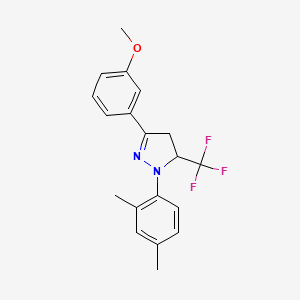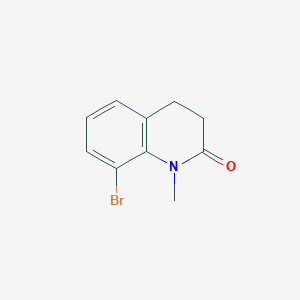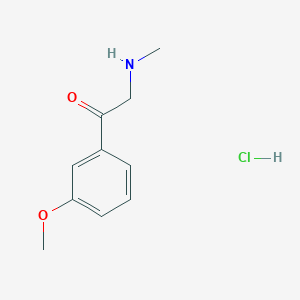
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene: is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Trifluoromethylation: Addition of trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Difluoromethoxylation: Introduction of the difluoromethoxy group using difluoromethyl ethers or related reagents.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene involves interactions with molecular targets and pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, protein interactions, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(trifluoromethyl)benzene
- 3,4-Difluoronitrobenzene
- 1,2-Difluoromethoxybenzene
Comparison
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene stands out due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups, which impart unique chemical and physical properties
Properties
Molecular Formula |
C9H3F8NO3 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1-nitro-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-6-4(18(19)20)2-1-3(8(12,13)14)5(6)9(15,16)17/h1-2,7H |
InChI Key |
BULVUZNFSPUCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















